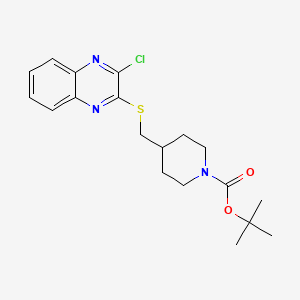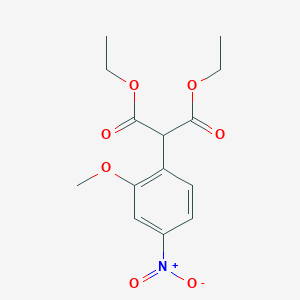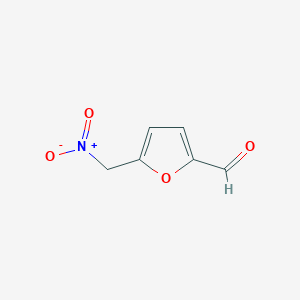
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-piperidone under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors may also be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the tetrahydropyridine moiety.
Substitution: Substituted benzothiazole derivatives with various functional groups.
科学的研究の応用
2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
類似化合物との比較
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine dihydrochloride
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: Compared to similar compounds, 2-(1,2,3,6-Tetrahydropyridin-4-yl)-1,3-benzothiazole stands out due to its unique combination of the benzothiazole and tetrahydropyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
42158-45-2 |
|---|---|
分子式 |
C12H12N2S |
分子量 |
216.30 g/mol |
IUPAC名 |
2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H12N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-5,13H,6-8H2 |
InChIキー |
QXHYCMISCMKIRL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)



![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)


![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)



